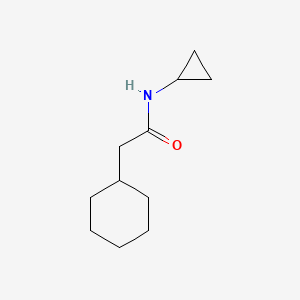![molecular formula C20H22N6O B6531445 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019100-82-3](/img/structure/B6531445.png)
3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine, also known as 3-DMPP-6-P, is a novel synthetic compound with potential applications in scientific research. It is a member of the pyridazine family of heterocyclic compounds, which are characterized by their three-ring structure composed of nitrogen and carbon atoms. 3-DMPP-6-P has been studied for its effects on biochemical and physiological processes and has been found to have a range of potential applications in lab experiments.
作用机制
The mechanism of action of 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is not fully understood. However, it is thought to modulate biological processes by acting as an agonist or antagonist of various receptors, enzymes, and signaling pathways. Additionally, it is thought to interact with other molecules, such as lipids, which may affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine have been studied in a number of in vitro and in vivo studies. In vitro studies have found that 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can modulate the activity of various enzymes, such as protein kinases, which are involved in signal transduction pathways. Additionally, 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has been found to modulate the activity of receptors, such as G-protein coupled receptors. In vivo studies have found that 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can modulate the expression of genes involved in cell proliferation and apoptosis.
实验室实验的优点和局限性
The use of 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in lab experiments has a number of advantages and limitations. One advantage is that it is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. Additionally, it has a wide range of potential applications in scientific research, including its ability to modulate the activity of various enzymes, receptors, and signaling pathways. However, one limitation is that its mechanism of action is not yet fully understood, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine. One potential direction is to further explore its mechanism of action and its interactions with other molecules. Additionally, further research could be conducted on its potential applications in scientific research, such as its ability to modulate the activity of enzymes, receptors, and signaling pathways. Furthermore, research could be conducted on its potential therapeutic applications, such as its potential to modulate the expression of genes involved in cell proliferation and apoptosis. Finally, research could be conducted on its potential toxicity and side effects.
合成方法
3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can be synthesized via a three-step synthetic route. The first step involves the reaction of 2,5-dimethylbenzoyl chloride and piperazine hydrochloride in anhydrous acetonitrile, which yields 4-(2,5-dimethylbenzoyl)piperazine. The second step involves the reaction of 4-(2,5-dimethylbenzoyl)piperazine and 1-chloro-4-methylpyridazine in anhydrous dimethylformamide, which yields 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine. The final step involves the conversion of 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine to its sodium salt, which is then used as the final product.
科学研究应用
3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has potential applications in scientific research. It has been studied for its ability to modulate biological processes, such as cell proliferation and apoptosis. It has also been studied for its potential to modulate the activity of enzymes, such as protein kinases, which are involved in signal transduction pathways. Additionally, 3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has been studied for its potential to modulate the activity of receptors, such as G-protein coupled receptors.
属性
IUPAC Name |
(2,5-dimethylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-15-4-5-16(2)17(14-15)20(27)25-12-10-24(11-13-25)18-6-7-19(23-22-18)26-9-3-8-21-26/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFCNRKLNSUIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
![8-(5-chloropyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6531389.png)


![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6531405.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6531420.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6531424.png)
![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B6531429.png)
![3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B6531432.png)
![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531448.png)
![3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531451.png)
![3-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6531459.png)